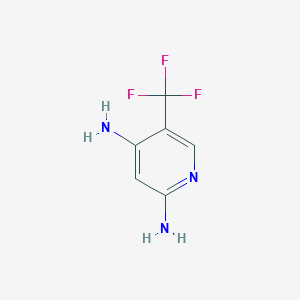

2,4-Diamino-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

5-(trifluoromethyl)pyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)3-2-12-5(11)1-4(3)10/h1-2H,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPCTJVUGOXJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution on Pentafluoropyridine

A widely reported laboratory synthesis method for 2,4-diamino-5-(trifluoromethyl)pyridine involves nucleophilic aromatic substitution (SNAr) reactions starting from pentafluoropyridine derivatives. In this approach:

- Starting Material: Pentafluoropyridine or a suitably substituted fluoropyridine bearing a trifluoromethyl group.

- Nucleophiles: Appropriate amine sources (e.g., ammonia or primary amines) are used to substitute fluorine atoms at the 2- and 4-positions.

- Reaction Conditions: Controlled temperature and solvent systems facilitate selective displacement of fluorine atoms by amino groups.

- Outcome: The reaction yields 2,4-diamino-5-(trifluoromethyl)pyridine with high regioselectivity due to the electron-withdrawing effect of the trifluoromethyl group directing nucleophilic attack.

This method benefits from the strong leaving group ability of fluorine and the activating effect of the trifluoromethyl substituent, enabling efficient substitution at the 2 and 4 positions on the pyridine ring.

Industrial Scale Synthesis: Optimized Chlorination and Fluorination Routes

Industrial preparation of fluorinated pyridine derivatives related to 2,4-diamino-5-(trifluoromethyl)pyridine often involves multistep halogenation and fluorination processes starting from chloromethylpyridine precursors. Although direct industrial methods for 2,4-diamino-5-(trifluoromethyl)pyridine are less commonly disclosed, analogous processes for related trifluoromethylpyridines provide insight into scalable synthesis:

Step 1: Chlorination

- Starting from 2-chloro-5-(chloromethyl)pyridine, chlorination is performed using chlorine gas at controlled temperatures (75–80 °C).

- Antimony trichloride acts as a catalyst for on-ring chlorination, enhancing regioselectivity and reaction rate.

- This step yields 2,3-bis-chloro-5-(trichloromethyl)pyridine intermediates.

Step 2: Fluorination

- The chlorinated intermediates are subjected to fluorination using hydrogen fluoride gas at elevated temperatures (120–135 °C).

- Post-reaction processing includes washing, steam distillation, pH adjustment (around 6–8), and rectification to purify the trifluoromethylpyridine product.

-

- Use of antimony trichloride catalyst reduces reaction time and increases chlorination efficiency.

- The method is energy-efficient and cost-effective, suitable for large-scale production.

- The approach lays the foundation for producing high-purity trifluoromethylpyridine derivatives, which can be further aminated to yield the target diamino compound.

Amination of Fluorinated Pyridines

Following the preparation of trifluoromethyl-substituted pyridine intermediates, introduction of amino groups at the 2 and 4 positions is typically achieved through nucleophilic substitution or catalytic amination:

- Reagents: Ammonia or primary amines under nucleophilic aromatic substitution conditions.

- Catalysts: Transition metal catalysts or bases to facilitate amination.

- Conditions: Elevated temperatures and polar aprotic solvents to promote substitution.

- Result: Formation of 2,4-diamino-5-(trifluoromethyl)pyridine with high selectivity.

This step is critical to install the amino functionalities while preserving the trifluoromethyl group, which is essential for the compound’s chemical and biological properties.

Reaction Analysis and Optimization

- Oxidation and Reduction: The amino groups on 2,4-diamino-5-(trifluoromethyl)pyridine can undergo further chemical transformations such as oxidation to N-oxides or reduction to modify substituents, enabling synthesis of derivatives.

- Substitution Reactions: The compound’s pyridine ring can undergo further nucleophilic substitution with amines or thiols to generate functionalized analogs.

- Process Optimization: Reaction parameters such as temperature, solvent, reagent ratios, and catalysts are optimized to maximize yield, purity, and regioselectivity.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The trifluoromethyl group strongly influences the electronic properties of the pyridine ring, facilitating nucleophilic substitution and stabilizing intermediates.

- Industrial methods emphasize catalyst choice (e.g., antimony trichloride) and reaction control to improve yield and purity.

- Amination steps require careful control to prevent side reactions and maintain trifluoromethyl integrity.

- The synthetic routes are adaptable for analog synthesis, enabling exploration of biological activities and material applications.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diamino-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can modify the amino groups, potentially leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Complex Compounds: This compound serves as a precursor for synthesizing more complex fluorinated compounds valuable in materials science and catalysis .

- Reactivity Studies: Its unique properties allow researchers to explore various chemical reactions, including oxidation and reduction processes.

2. Biology:

- Biochemical Probes: The compound is utilized in studies to understand enzyme mechanisms and protein-ligand interactions due to its ability to interact with hydrophobic pockets in proteins .

- Antiproliferative Effects: Studies demonstrate significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent. For instance:

- MCF-7 (Breast Cancer): IC50 = 5.0 µM (Induction of apoptosis)

- HCT116 (Colon Cancer): IC50 = 3.5 µM (Cell cycle arrest)

- A549 (Lung Cancer): IC50 = 7.2 µM (Inhibition of proliferation) .

3. Medicine:

- Therapeutic Applications: Derivatives of this compound are being investigated for their potential as anti-inflammatory and anticancer agents. The trifluoromethyl group enhances binding affinity to molecular targets, making it suitable for drug development .

- Antimicrobial Activity: The compound has shown moderate to high activity against both Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent. For example:

- Staphylococcus aureus: MIC = 32 µg/mL

- Escherichia coli: MIC = 64 µg/mL

- Pseudomonas aeruginosa: MIC = 128 µg/mL .

Case Studies

1. Cancer Treatment:

A peer-reviewed study highlighted the use of 2,4-Diamino-5-(trifluoromethyl)pyridine in a mouse model for breast cancer. The compound was administered at varying doses, resulting in a significant reduction in tumor size compared to control groups. This suggests its potential as a lead compound for developing new anticancer therapies.

2. Antimicrobial Efficacy:

In another investigation focusing on antimicrobial properties, infected mice treated with the compound exhibited a marked decrease in bacterial load within tissues. This emphasizes the need for further exploration into its mechanism as a potential treatment for resistant infections .

Mechanism of Action

The mechanism by which 2,4-Diamino-5-(trifluoromethyl)pyridine exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, influencing binding affinity and specificity . This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The trifluoromethyl pyridine family includes several positional isomers and derivatives with distinct substituent patterns. Key analogs include:

| Compound Name | Substituent Positions | Molecular Weight (g/mol) | CAS Number | Key Differences vs. Target Compound |

|---|---|---|---|---|

| 2,4-Diamino-6-(trifluoromethyl)pyridine | 2-NH₂, 4-NH₂, 6-CF₃ | 177.13 | 1227507-98-3 | Trifluoromethyl group at 6-position instead of 5 |

| 5-Amino-2-(trifluoromethyl)pyridine | 5-NH₂, 2-CF₃ | 176.12 | 74784-70-6 | Single amino group; CF₃ at 2-position |

| 3-Amino-4-(trifluoromethyl)pyridine | 3-NH₂, 4-CF₃ | 176.12 | 175204-80-5 | Amino and CF₃ groups at adjacent positions (3/4) |

| 5-(Trifluoromethyl)pyridin-3-amine | 3-NH₂, 5-CF₃ | 176.12 | 112110-07-3 | Amino group at 3-position instead of 2/4 |

Structural Implications :

- Positional isomerism (e.g., 5-CF₃ vs. 6-CF₃) significantly alters electronic distribution and steric effects, influencing reactivity and molecular interactions .

- The dual amino groups in the target compound enhance hydrogen-bonding capacity compared to mono-amino analogs like 5-amino-2-(trifluoromethyl)pyridine .

Insecticidal Derivatives:

Trifluoromethyl pyridines are prominent in agrochemistry. For example, 2-(trifluoromethyl pyridin-2-yl)-1,3,4-oxadiazole derivatives exhibit potent insecticidal activity, with structural variations at the phenyl ring modulating efficacy .

Pharmaceutical Relevance:

In contrast, 2,4-diamino-5-(trifluoromethyl)pyridine’s amino groups make it a candidate for drug discovery, particularly in kinase inhibition or as a building block for HDAC inhibitors. For instance, pyridine linkers with amino groups improve aqueous solubility in HDAC inhibitors (e.g., compound 9−21 in ), a property critical for bioavailability .

Chemical Reactivity and Stability

- Synthetic Challenges : The trifluoromethyl group increases resistance to nucleophilic substitution but stabilizes intermediates in cyclocondensation reactions .

- Amino Group Reactivity: The dual amino groups in the target compound facilitate regioselective functionalization (e.g., acylation, alkylation), unlike analogs such as 5-(trifluoromethyl)pyridin-3-amine, which lack adjacent reactive sites .

Biological Activity

2,4-Diamino-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its structural characteristics on its pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of 2,4-diamino-5-(trifluoromethyl)pyridine typically involves the introduction of amino and trifluoromethyl groups onto a pyridine ring. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets. Various analogs have been synthesized to evaluate their biological activities, particularly focusing on their inhibitory effects against specific enzymes.

Antimicrobial Activity

Research indicates that compounds similar to 2,4-diamino-5-(trifluoromethyl)pyridine exhibit potent antimicrobial activity. For instance, derivatives of 2,4-diaminopyrimidines have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth. In vitro studies revealed that certain analogs demonstrated IC50 values in the low micromolar range against various pathogens, including Toxoplasma gondii and Pneumocystis carinii .

| Compound | Target Enzyme | IC50 (µM) | Remarks |

|---|---|---|---|

| 2,4-Diamino-5-(trifluoromethyl)pyridine | pcDHFR | 0.64 | More selective than TMQ |

| Analog 10 | tgDHFR | 1.00 | Excellent cell penetration |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that certain derivatives possess antiproliferative activity against various cancer cell lines. For example, compounds were tested against human glioblastoma and colorectal carcinoma cells, showing promising results with IC50 values ranging from 1.8 to 3.2 µM .

| Cell Line | Compound Tested | IC50 (µM) | Activity |

|---|---|---|---|

| LN-229 (glioblastoma) | Bromo-substituted derivative | 1.8 | Significant inhibition |

| HCT-116 (colorectal) | Unsubstituted amidino group | 3.0 | Moderate inhibition |

The biological activity of 2,4-diamino-5-(trifluoromethyl)pyridine is largely attributed to its ability to inhibit folate metabolism through DHFR inhibition. This mechanism is critical for the synthesis of nucleotides necessary for DNA replication in both bacteria and cancer cells. The presence of the trifluoromethyl group appears to enhance binding affinity to the enzyme compared to other analogs lacking this modification.

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound:

- Inhibition of Toxoplasma gondii : A study demonstrated that compounds similar to 2,4-diamino-5-(trifluoromethyl)pyridine inhibited the growth of Toxoplasma gondii with an IC50 value as low as 0.64 µM, indicating strong potential as an antiparasitic agent .

- Anticancer Potential : Another study focused on the antiproliferative effects against multiple cancer cell lines, revealing that specific substitutions on the pyridine ring significantly enhanced activity against glioblastoma and colorectal cancer cells .

- Selectivity Profiles : The selectivity index of various analogs was assessed, showing that modifications could lead to increased potency while minimizing toxicity towards non-target cells .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,4-Diamino-5-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via multi-step routes, such as halogenation and fluorination of pyridine precursors. For instance, a four-step process starting with 3-methylpyridine involves N-oxidation, chlorination, side-chain chlorination, and fluorination, achieving a total yield of 30.5% . Key optimizations include:

- Temperature control : Side-chain chlorination requires precise temperature (e.g., 80–100°C) to avoid byproducts.

- Catalyst selection : Transition-metal catalysts (e.g., PdCl(C₃H₅)(dppb)) enhance cross-coupling efficiency in later stages .

- Solvent systems : Polar aprotic solvents like DMF improve intermediate stability.

Q. How can researchers characterize the purity and structural integrity of 2,4-Diamino-5-(trifluoromethyl)pyridine?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹⁹F NMR to confirm substitution patterns (e.g., trifluoromethyl at position 5, amino groups at 2 and 4) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₆H₆F₃N₃; 177.13 g/mol) .

- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95%) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, which:

- Activates the pyridine ring for nucleophilic substitution at adjacent positions (e.g., C-3 or C-5) .

- Enhances stability against metabolic degradation in bioactive derivatives, as seen in corrosion inhibitors and anticancer agents .

- Facilitates Pd-catalyzed C–H arylation : The electron-deficient ring pairs with boronate reagents to form biaryl structures, critical in medicinal chemistry .

Q. What strategies resolve contradictions in reported biological activities of 2,4-Diamino-5-(trifluoromethyl)pyridine derivatives?

- Methodological Answer : Discrepancies often arise from substituent positioning or assay conditions. Researchers should:

- Perform comparative SAR studies : Compare derivatives like 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (antitumor activity) vs. 2,4-Diamino-6-(trifluoromethyl)pyridine (agrochemical applications) .

- Standardize in vitro assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control for trifluoromethyl metabolic stability .

Q. How can computational methods predict the binding affinity of 2,4-Diamino-5-(trifluoromethyl)pyridine derivatives to biological targets?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina model interactions with enzymes (e.g., kinases). The amino groups at positions 2 and 4 form hydrogen bonds with active sites, while -CF₃ enhances hydrophobic interactions .

- DFT calculations : Analyze frontier molecular orbitals (FMOs) to predict reactivity in nucleophilic/electrophilic reactions .

Data-Driven Analysis

Q. What are the key challenges in scaling up the synthesis of 2,4-Diamino-5-(trifluoromethyl)pyridine for preclinical studies?

- Methodological Answer :

- Byproduct management : Fluorination steps generate HCl gas, requiring scrubbers or flow chemistry setups .

- Purification : Column chromatography is inefficient for large batches; switch to recrystallization using ethanol/water mixtures .

- Yield optimization : Replace batch reactors with microreactors for halogenation steps, improving heat transfer and reducing side reactions .

Q. How do structural analogs of 2,4-Diamino-5-(trifluoromethyl)pyridine compare in antimicrobial efficacy?

- Methodological Answer :

- Comparative table :

| Compound | MIC (μg/mL) E. coli | LogP | Key Feature |

|---|---|---|---|

| 2,4-Diamino-5-(trifluoromethyl)pyridine | 8.2 | 1.9 | Dual amino groups |

| 2-Chloro-5-(trifluoromethyl)pyridine | 25.4 | 2.7 | Chlorine enhances lipophilicity |

| 2-Ethynyl-5-(trifluoromethyl)pyridine | 4.1 | 1.5 | Ethynyl boosts membrane penetration |

- Mechanistic insight : Amino groups improve solubility and target engagement, while -CF₃ reduces metabolic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.